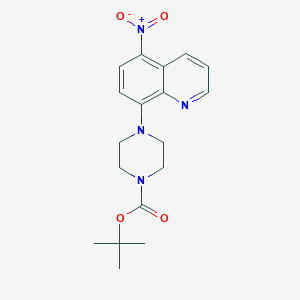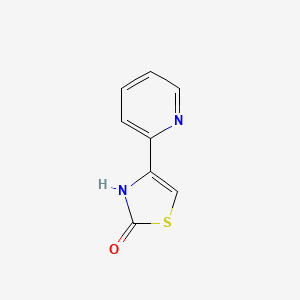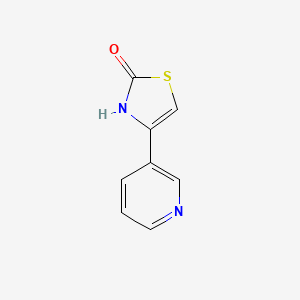![molecular formula C13H18F3N3O B1438715 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- CAS No. 1155571-05-3](/img/structure/B1438715.png)
1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-
Overview
Description
1-Piperazineethanol, also known as TFE-Piperazine or Piperazine, is a compound with the chemical formula C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O and a molecular weight of 289.3 g/mol 1. It contains a piperazine ring and a trifluoromethyl-substituted phenyl group.
Molecular Structure Analysis
1-Piperazineethanol’s molecular structure consists of a six-membered piperazine ring attached to a hydroxyl group (alcohol) and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances its lipophilicity and influences its pharmacological properties.
Chemical Reactions Analysis
- Nucleophilic Substitution : The hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
- Aromatic Substitution : The trifluoromethyl-substituted phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.
Physical And Chemical Properties Analysis
- Solubility : 1-Piperazineethanol is soluble in water and organic solvents.
- Melting Point : The compound’s melting point is documented in relevant literature.
- Boiling Point : Similarly, the boiling point can be found in scientific reports.
Scientific Research Applications
Neuroleptic Activity and Dopamine-Uptake Inhibition
- A study highlighted the synthesis of 1-piperazino-3-phenylindans, including a compound structurally similar to 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-. These compounds showed neuroleptic activity associated with dopamine-uptake inhibition. One potent neuroleptic compound developed was trans-4-[3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl]-1-piperazineethanol, showcasing significant inhibition of dopamine uptake (Böge Kp, 1983).
Analgesic Activities
- Another research focused on the synthesis and analgesic activities of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. The study identified compounds, including 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate, demonstrating notable analgesic activity and long duration of action (Manoury et al., 1979).
Insecticidal Applications
- Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), closely related to the chemical , revealed its application as a lead compound in developing new insecticides. The study showed that derivatives of PAPP displayed growth-inhibiting activities against armyworm (Cai et al., 2010).
Synthesis of Drug Building Blocks
- A study on the synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, used as key scaffold components in medicinal chemistry, highlights the importance of these compounds in drug discovery. This synthesis provides entry into stereochemically defined piperazines, crucial in pharmaceutical applications (Sánchez-Roselló et al., 2014).
Allosteric Enhancers for Receptors
- Research on 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives showed that these compounds, including derivatives of 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-, act as allosteric enhancers of the A1-adenosine receptor. This has implications for their potential use in treating conditions related to this receptor (Romagnoli et al., 2008).
Safety And Hazards
1-Piperazineethanol’s safety profile should be assessed based on toxicity studies, handling precautions, and potential adverse effects. Consult relevant safety data sheets and regulatory guidelines.
Future Directions
Future research could focus on:
- Derivatives : Synthesizing novel derivatives with improved properties.
- Biological Activity : Investigating its biological activity, potential therapeutic applications, and target interactions.
- Toxicology : Conducting comprehensive toxicological studies.
Remember that this analysis is based on available information, and further research may reveal additional insights. For detailed references, consult relevant scientific papers and databases213.
properties
IUPAC Name |
2-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(1-2-12(11)17)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHENXNDPXVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)
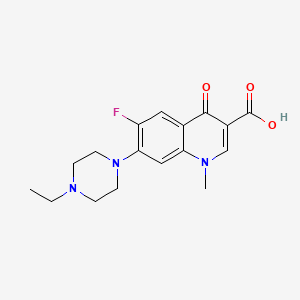
![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
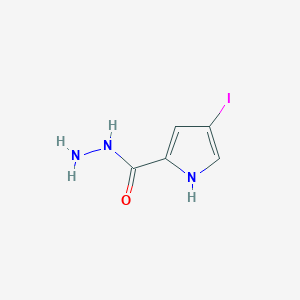
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)
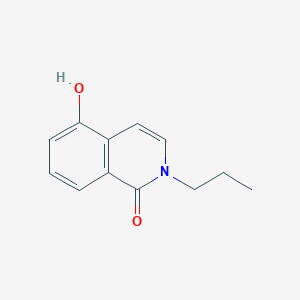
![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)
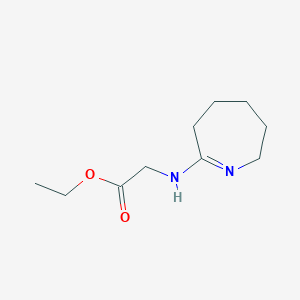
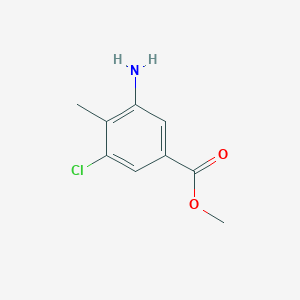
![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)
